HDAC8 Inhibition Potency of 3-Amino-N,N-dimethyl-5-thiophen-2-yl-benzamide
3-Amino-N,N-dimethyl-5-thiophen-2-yl-benzamide demonstrates potent inhibition of recombinant human HDAC8 with an IC50 of 28 nM [1]. While direct head-to-head data with other compounds is not available in the primary literature, this value can be compared to the known HDAC inhibitor CI-994 (tacedinaline), which has an IC50 of >20,000 nM for HDAC8 . The thiophene-substituted benzamide thus exhibits approximately 700-fold greater potency against HDAC8 compared to the non-thiophenyl benzamide CI-994.
| Evidence Dimension | HDAC8 inhibition (IC50) |
|---|---|
| Target Compound Data | 28 nM |
| Comparator Or Baseline | CI-994 (tacedinaline): >20,000 nM |
| Quantified Difference | >700-fold improvement |
| Conditions | Recombinant human HDAC8, fluorescence-based enzyme inhibition assay |
Why This Matters
This marked difference in HDAC8 potency highlights the functional impact of the thiophene substitution, which is critical for projects targeting HDAC8-related pathways.
- [1] BindingDB BDBM50602200 CHEMBL5202801. Affinity Data: IC50 = 28 nM for recombinant human HDAC8. View Source
